(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, adamantane moieties, and a sulfinamide functional group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process often begins with the preparation of the adamantane-containing phosphine ligand, followed by the introduction of the tert-butylphenyl group and the sulfinamide moiety. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
Scientific Research Applications
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations and enhancing reaction efficiency.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.
Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism by which ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Other sulfinamide derivatives with varying substituents and structural features.
Uniqueness
The uniqueness of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of tert-butyl, adamantane, and sulfinamide groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry, setting it apart from other similar compounds.
Properties
Molecular Formula |
C41H58NOPS |
---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H58NOPS/c1-38(2,3)34-13-11-33(12-14-34)37(42-45(43)39(4,5)6)35-9-7-8-10-36(35)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h7-14,27-32,37,42H,15-26H2,1-6H3/t27?,28?,29?,30?,31?,32?,37-,40?,41?,44?,45?/m0/s1 |
InChI Key |
FKYBZFPRRABGIT-BDKDBEATSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.